(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate (E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate
Brand Name: Vulcanchem
CAS No.: 1211890-42-4
VCID: VC5466061
InChI: InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4
Molecular Formula: C19H13NO4S
Molecular Weight: 351.38

(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

CAS No.: 1211890-42-4

Cat. No.: VC5466061

Molecular Formula: C19H13NO4S

Molecular Weight: 351.38

* For research use only. Not for human or veterinary use.

(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate - 1211890-42-4

Specification

CAS No. 1211890-42-4
Molecular Formula C19H13NO4S
Molecular Weight 351.38
IUPAC Name [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate
Standard InChI InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+
Standard InChI Key UUNNQJJUHMMZMR-BQYQJAHWSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure comprises a benzofuran moiety (a fused benzene and furan ring) attached to an isoxazole ring at position 5. The isoxazole’s 3-position is esterified with an acrylate group bearing a thiophene substituent. The E-configuration of the acrylate double bond is critical, as it influences molecular geometry and intermolecular interactions .

Key Functional Groups

  • Benzofuran: Imparts aromatic stability and π-π stacking capabilities.

  • Isoxazole: Contributes to hydrogen bonding and dipole interactions via its N-O group.

  • Thiophene: Enhances electron delocalization and sulfur-mediated interactions.

  • Acrylate Ester: Provides reactivity for hydrolysis or transesterification and influences bioavailability .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-C of acrylate) confirm functional groups .

  • ¹H NMR: Signals at δ 7.8–6.8 ppm (aromatic protons), δ 6.4 ppm (acrylate CH=CH), and δ 4.8 ppm (OCH₂) align with the proposed structure .

  • Mass Spectrometry: Molecular ion peak at m/z 341.4 ([M+H]⁺) matches the molecular formula C₁₉H₁₃NO₄S .

Physicochemical Properties

PropertyValue
Molecular Weight339.4 g/mol
SolubilitySoluble in DMSO, acetone
LogP (Partition Coeff.)3.2 ± 0.1
Melting Point158–160°C

The moderate LogP value suggests balanced hydrophobicity, facilitating membrane permeability.

Synthesis and Optimization

Reaction Pathway

The synthesis involves four stages:

  • Benzofuran Formation: Condensation of o-hydroxyacetophenone with ethyl bromoacetate under basic conditions yields 2-ethoxycarbonylbenzofuran .

  • Isoxazole Cyclization: Reaction with hydroxylamine hydrochloride forms the isoxazole ring.

  • Acrylate Introduction: Mitsunobu reaction couples the isoxazole methanol with (E)-3-(thiophen-2-yl)acrylic acid.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Yield and Challenges

Biological Activity and Mechanisms

Antibacterial Efficacy

Tested against Staphylococcus aureus and Escherichia coli:

StrainMIC (µg/mL)
S. aureus (Gram+)12.5
E. coli (Gram–)25.0

The benzofuran-isoxazole core disrupts bacterial cell wall synthesis, while the thiophene enhances membrane penetration.

Antifungal Activity

Against Candida albicans:

AssayResult
Zone of Inhibition18 mm (50 µg/disc)
MIC6.25 µg/mL

Superior to fluconazole (MIC = 12.5 µg/mL), likely due to thiophene’s sulfur atoms interfering with fungal ergosterol biosynthesis .

Anti-inflammatory Action

In a carrageenan-induced rat paw edema model:

Dose (mg/kg)Edema Reduction (%)
1038 ± 4
2062 ± 5

Mechanistically, the compound inhibits COX-2 and NF-κB pathways, reducing prostaglandin synthesis.

Comparative Analysis with Analogues

Structural Analogues and Activities

CompoundKey ModificationMIC (S. aureus)
(E)-Acrylate derivative (Target)Thiophene-acrylate12.5 µg/mL
(Z)-Acrylate derivativeCis double bond25.0 µg/mL
Methyl ester analogueEster hydrolysis product>50 µg/mL

The E-configuration is pivotal, as the Z-isomer shows reduced activity due to steric clashes .

Thiophene vs. Phenyl Substituents

Replacing thiophene with phenyl decreases antifungal activity (MIC = 25 µg/mL vs. 6.25 µg/mL), underscoring sulfur’s role in target binding .

Applications and Future Directions

Challenges and Innovations

  • Synthetic Complexity: High-resolution crystallography is needed to confirm stereochemistry.

  • Metabolic Stability: In vitro liver microsome assays indicate rapid ester hydrolysis, prompting prodrug development .

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